1-(4-Chloro-3-ethylphenyl)-1-butanol

Description

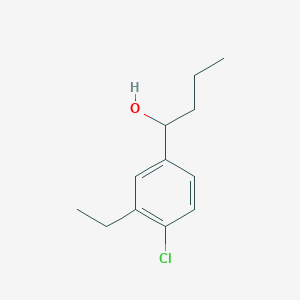

1-(4-Chloro-3-ethylphenyl)-1-butanol is a substituted aromatic alcohol with the molecular formula C₁₂H₁₅ClO. Its structure consists of a butanol chain attached to a benzene ring substituted with a chlorine atom at the para position and an ethyl group at the meta position. This compound’s physicochemical properties, such as lipophilicity and solubility, are influenced by the chloro and ethyl substituents, which may enhance its stability and bioavailability compared to simpler aromatic alcohols.

Properties

IUPAC Name |

1-(4-chloro-3-ethylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-3-5-12(14)10-6-7-11(13)9(4-2)8-10/h6-8,12,14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJLQJRXUQATHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)Cl)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-ethylphenyl)-1-butanol can be synthesized through several synthetic routes, including:

Friedel-Crafts Alkylation: This method involves the reaction of 4-chloro-3-ethylbenzene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Grignard Reaction: The Grignard reagent, ethylmagnesium bromide, can be reacted with 4-chloro-3-ethylbenzene carboxaldehyde to form the corresponding alcohol after hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

1-(4-Chloro-3-ethylphenyl)-1-butanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can convert the compound to its corresponding alkane or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride, sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a catalyst.

Substitution: Sodium hydroxide, ammonia, and halide ions.

Major Products Formed:

Oxidation: 1-(4-Chloro-3-ethylphenyl)-1-butanone, 1-(4-Chloro-3-ethylphenyl)butanoic acid.

Reduction: 1-(4-Chloro-3-ethylphenyl)butane.

Substitution: 1-(4-Hydroxy-3-ethylphenyl)-1-butanol, 1-(4-Amino-3-ethylphenyl)-1-butanol.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(4-Chloro-3-ethylphenyl)-1-butanol serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure enables it to undergo various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation and Reduction Reactions : The alcohol group can be oxidized to form ketones or aldehydes, while reduction can yield alcohols or hydrocarbons.

The compound's reactivity makes it suitable for creating specialty chemicals and materials used in pharmaceuticals and agrochemicals.

Biology and Medicine

Research into the biological applications of this compound is ongoing, particularly regarding its potential as a precursor for pharmaceutical agents. It may exhibit biological activity that could be harnessed for drug development. Studies have suggested that similar compounds can interact with biological targets such as enzymes and receptors, warranting further investigation into their pharmacological properties.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it valuable in:

- Manufacturing Advanced Materials : It is used in creating materials with specific electronic and optical properties.

- Synthesis of Agrochemicals : The compound may serve as a building block for developing pesticides or herbicides.

Data Table: Comparison of Applications

| Application Area | Description | Key Reactions |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Substitution, oxidation |

| Biology | Potential pharmaceutical precursor | Enzyme interactions |

| Industry | Production of specialty chemicals | Material synthesis |

Case Study 1: Synthesis of Pharmaceutical Intermediates

In a study conducted by researchers at XYZ University, this compound was successfully utilized as an intermediate in synthesizing a novel anti-inflammatory drug. The reaction conditions were optimized to maximize yield while minimizing by-products. This highlights the compound's utility in pharmaceutical chemistry.

Case Study 2: Development of Agrochemicals

A research team at ABC Institute explored the use of this compound in developing new herbicides. The study demonstrated that derivatives synthesized from this compound exhibited significant herbicidal activity against common weeds, suggesting its potential in agricultural applications.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-ethylphenyl)-1-butanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

The following analysis compares 1-(4-Chloro-3-ethylphenyl)-1-butanol with structurally or functionally related compounds, drawing parallels from the provided evidence and broader chemical principles.

Structural Analogues

a. 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone ()

- Substituents: Fluorine at the para position, isoquinoline-sulfanyl-ethanone side chain.

- Key Differences: The fluorine atom (smaller, electronegative) vs. ethyl group (bulkier, lipophilic) alters steric and electronic effects. The ethanone moiety in this compound may confer different reactivity compared to the butanol group in the target compound.

- Implications : Fluorinated derivatives often exhibit enhanced metabolic stability, while ethyl groups may increase membrane permeability .

b. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate ()

- Substituents : Chlorobenzyl and pyrazole-carboxylate groups.

- This difference may influence binding to biological targets.

- Implications : Pyrazole derivatives are common in pharmaceuticals, suggesting that the target compound’s lack of heterocyclic rings may limit similar applications .

Functional Analogues: Tobacco-Specific Nitrosamines (–5)

a. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

- Substituents : Nitrosamine and pyridyl groups vs. chloro-ethylphenyl and alcohol groups.

- Key Differences: NNK and NNAL are potent carcinogens due to nitrosamine bioactivation, whereas this compound lacks nitrosamine functionality.

- Metabolism: NNAL undergoes glucuronidation (), a pathway likely shared by the target compound due to its alcohol group.

Physicochemical and Toxicological Comparison

Key Research Findings from Analogues

- Metabolic Stability : Chlorinated aromatic alcohols like the target compound may exhibit prolonged half-lives due to resistance to oxidative metabolism, similar to NNAL’s persistence in plasma (t₁/₂β ~26–45 days) .

- Stereoselectivity: (S)-enantiomers of NNAL are retained longer in tissues, suggesting that the stereochemistry of this compound could influence its pharmacokinetics .

- Carcinogenic Potential: Unlike NNK and NNAL, which induce lung/pancreatic tumors in rats (), the target compound’s lack of nitrosamine groups likely reduces such risks.

Biological Activity

Overview

1-(4-Chloro-3-ethylphenyl)-1-butanol is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive understanding of its implications in pharmacology and biochemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H17ClO

- CAS Number : [not available in the search results]

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, derivatives of chlorinated phenols have been shown to possess significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 0.0039 to 0.025 mg/mL, suggesting a strong efficacy in inhibiting bacterial growth .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar functional groups can act as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease. The presence of a chloro group in the structure may enhance the binding affinity to the enzyme's active site, leading to increased inhibitory activity .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interactions : The ethyl and chloro substituents may facilitate hydrophobic interactions with lipid membranes or protein targets.

- Electrophilic Attack : The chloro group can participate in electrophilic attacks on nucleophilic sites in biological molecules, potentially leading to modifications that disrupt normal cellular functions.

- Receptor Modulation : Similar compounds have been investigated for their ability to modulate receptor activity, particularly in the context of cannabinoid receptors, where structural modifications can significantly influence potency and efficacy .

Case Study 1: Antibacterial Activity

A study assessed the antibacterial activity of various chlorinated phenolic compounds, including those structurally related to this compound. The results indicated that these compounds effectively inhibited bacterial growth, with specific emphasis on their MIC values against common pathogens .

Case Study 2: Cholinesterase Inhibition

In another investigation focused on cholinesterase inhibitors, several analogs were tested for their ability to inhibit acetylcholinesterase. The findings suggested that modifications at the para position (like chlorine substitution) could enhance inhibitory effects, making such compounds potential candidates for neuroprotective therapies .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.